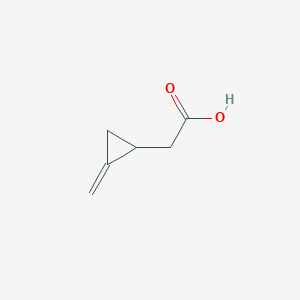

2-Methylenecyclopropaneacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylidenecyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBXAEKEXKLLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910284 | |

| Record name | 2-Methylenecyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-00-3 | |

| Record name | 2-Methylenecyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenecyclopropylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylenecyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-(Methylenecyclopropyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLENECYCLOPROPANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516144FI4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylenecyclopropaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-methylenecyclopropaneacetic acid (MCPA), a molecule of significant interest due to its natural occurrence and potent biological activity. As a key metabolite of hypoglycin A, found in the unripe ackee fruit, and also present in lychee seeds, MCPA is a known inhibitor of acyl-CoA dehydrogenases, leading to disruptions in fatty acid β-oxidation.[1][2] This guide details a robust and well-documented synthetic route, commencing with readily available starting materials and proceeding through a pivotal rhodium-catalyzed cyclopropanation reaction. Each stage of the synthesis is presented with in-depth procedural details, mechanistic insights, and characterization data, designed to equip researchers in organic synthesis and drug development with the necessary knowledge for the successful preparation of this valuable compound.

Introduction

This compound (MCPA), with the chemical formula C₆H₈O₂, is a fascinating and biologically active small molecule.[3] Its structure is characterized by a highly strained cyclopropane ring bearing an exocyclic methylene group and an acetic acid substituent.[3] The inherent ring strain and unique electronic features of the methylenecyclopropane moiety contribute to its chemical reactivity and biological function.

In the biomedical field, MCPA is primarily recognized as the toxic metabolite responsible for the "Jamaican Vomiting Sickness," which results from the consumption of unripe ackee fruit containing hypoglycin A.[1][4] Hypoglycin A is metabolized in the body to MCPA, which subsequently inhibits crucial enzymes involved in fatty acid metabolism, leading to severe hypoglycemia.[2][4] This potent biological activity has made MCPA and its derivatives valuable tools for studying metabolic pathways and for the potential development of novel therapeutic agents.

The chemical synthesis of MCPA presents a unique challenge due to the strained three-membered ring system. This guide will focus on a well-established and reliable synthetic strategy that employs a rhodium-catalyzed cyclopropanation of an alkene with a diazoacetate, followed by an elimination reaction to introduce the exocyclic double bond and a final hydrolysis step to furnish the desired carboxylic acid.

Overall Synthetic Strategy

The synthesis of this compound can be logically divided into three key stages, starting from commercially available reagents. This strategy is designed for efficiency and control over the formation of the critical cyclopropane ring.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl 2-bromo-2-methylcyclopropanecarboxylate

The cornerstone of this synthesis is the construction of the cyclopropane ring. This is achieved through a rhodium(II)-catalyzed reaction between 2-bromopropene and ethyl diazoacetate.[5] Rhodium(II) acetate dimer is an effective catalyst for the decomposition of the diazo compound, leading to the formation of a rhodium carbene intermediate which then reacts with the alkene.

Mechanism of Rhodium-Catalyzed Cyclopropanation

The catalytic cycle begins with the reaction of ethyl diazoacetate with the rhodium(II) acetate dimer to form a rhodium-carbene complex, with the concomitant loss of nitrogen gas. This highly reactive intermediate then undergoes a [2+1] cycloaddition with 2-bromopropene to form the cyclopropane ring and regenerate the rhodium catalyst. The use of an excess of the alkene helps to ensure efficient trapping of the carbene and minimize side reactions such as carbene dimerization.[6]

Figure 2: Catalytic cycle of the rhodium-catalyzed cyclopropanation.

Experimental Protocol: Ethyl 2-bromo-2-methylcyclopropanecarboxylate[5]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Rhodium(II) acetate dimer | 0.002 | 442.13 | 47.4 mg |

| 2-Bromopropene | 2.18 | 120.98 | 18.5 mL |

| Ethyl diazoacetate | 1.00 | 114.10 | 11.0 mL |

Procedure:

-

A flame-dried, two-necked 250-mL round-bottomed flask equipped with a magnetic stir bar is fitted with a reflux condenser.

-

The apparatus is placed under an argon atmosphere.

-

Rhodium(II) acetate dimer (47.4 mg, 0.107 mmol, 0.2 mol%) is added to the flask, followed by 2-bromopropene (18.5 mL, 208 mmol, 2.18 equiv).

-

Ethyl diazoacetate (11.0 mL, 92.5 mmol, 1.00 equiv) is added via syringe pump over a period of 48 hours.

-

After the addition is complete, the reaction mixture is stirred for an additional 8 hours.

-

The excess 2-bromopropene is removed by simple distillation at atmospheric pressure (bp 42-45 °C).

-

The remaining residue is distilled under reduced pressure (18–22 mmHg) to afford the product as a clear, colorless liquid.

Yield: 15.3-18.0 g (80-94%). Boiling Point: 64–73 °C at 18–22 mmHg.

Stage 2: Synthesis of Ethyl 2-methylenecyclopropaneacetate

The second stage of the synthesis involves an elimination reaction to introduce the exocyclic methylene group. This is accomplished by treating the bromo-ester intermediate with a strong, non-nucleophilic base, such as sodium hydride.

Mechanism of Elimination

Sodium hydride acts as a base to deprotonate the carbon alpha to the ester group, forming an enolate. This is followed by an intramolecular E2 elimination, where the enolate displaces the bromide ion, forming the double bond and the three-membered ring.

Experimental Protocol: Ethyl 2-methylenecyclopropaneacetate[5]

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl 2-bromo-2-methylcyclopropanecarboxylate | 1.00 | 221.07 | 19.1 g |

| Sodium hydride (60% in mineral oil) | 1.77 | 24.00 | 6.10 g |

| Diethyl ether (anhydrous) | - | 74.12 | 100 mL |

Procedure:

-

A flame-dried, two-necked 250-mL round-bottomed flask is equipped with a magnetic stir bar, a septum, and a condenser under an argon atmosphere.

-

Sodium hydride (6.10 g of a 60% dispersion in mineral oil, 153 mmol, 1.77 equiv) is washed with anhydrous diethyl ether (3 x 20 mL) to remove the mineral oil. Anhydrous diethyl ether (100 mL) is then added.

-

A solution of ethyl 2-bromo-2-methylcyclopropanecarboxylate (19.1 g, 86.4 mmol, 1.00 equiv) in 25 mL of anhydrous diethyl ether is added dropwise to the sodium hydride suspension over 30 minutes.

-

The reaction mixture is heated to reflux and maintained for 18 hours.

-

After cooling to room temperature, the reaction is carefully quenched by the slow, dropwise addition of 100 mL of water.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield ethyl 2-methylenecyclopropaneacetate as a clear, colorless liquid.

Yield: 7.28 g (66%). Boiling Point: 40–44 °C at 13–14 mmHg.

Stage 3: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base, followed by acidification.

Mechanism of Saponification

The hydroxide ion from sodium hydroxide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is then protonated in the acidic workup to yield the final carboxylic acid.

Experimental Protocol: this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl 2-methylenecyclopropaneacetate | 1.00 | 126.15 | 7.0 g |

| Sodium Hydroxide | 2.0 | 40.00 | 4.4 g |

| Ethanol | - | 46.07 | 50 mL |

| Water | - | 18.02 | 50 mL |

| Hydrochloric Acid (conc.) | - | 36.46 | As needed |

Procedure:

-

In a 250-mL round-bottomed flask, dissolve ethyl 2-methylenecyclopropaneacetate (7.0 g, 55.5 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Add sodium hydroxide (4.4 g, 111 mmol) to the solution.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

Extract the product from the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

Yield: Quantitative yields are expected for this transformation. Further purification can be achieved by vacuum distillation or crystallization if necessary.

Characterization Data

Ethyl 2-methylenecyclopropaneacetate:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.40-5.35 (m, 2H, =CH₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.40 (d, J = 6.8 Hz, 2H, CH₂COOH), 1.80-1.75 (m, 1H, cyclopropyl CH), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.10-1.05 (m, 2H, cyclopropyl CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 173.0, 133.5, 103.0, 60.5, 35.0, 18.0, 14.2, 12.5.

This compound: [3]

-

Molecular Formula: C₆H₈O₂

-

Molecular Weight: 112.13 g/mol [3]

-

¹H NMR (CDCl₃, 300 MHz): δ 10.5 (br s, 1H, COOH), 5.45-5.35 (m, 2H, =CH₂), 2.50 (d, J = 7.0 Hz, 2H, CH₂COOH), 1.90-1.80 (m, 1H, cyclopropyl CH), 1.20-1.10 (m, 2H, cyclopropyl CH₂).

-

¹³C NMR (CDCl₃, 75 MHz): δ 179.0, 133.0, 103.5, 34.5, 18.2, 12.8.

-

IR (neat, cm⁻¹): 3100-2500 (br, O-H), 1710 (C=O), 1650 (C=C).

-

MS (EI): m/z (%) 112 (M⁺, 15), 97 (20), 67 (100), 53 (40), 41 (85).

Safety Considerations

-

Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with extreme care in a well-ventilated fume hood, and distillation should be avoided.

-

Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

-

2-Bromopropene is a flammable liquid and an irritant.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The key steps involve a rhodium-catalyzed cyclopropanation, an elimination reaction, and a final hydrolysis. The provided experimental protocols are detailed and based on trusted literature, offering a solid foundation for researchers to synthesize this important molecule. The unique structural features and potent biological activity of MCPA make it a valuable target for further investigation in the fields of medicinal chemistry and chemical biology. The synthetic methods described herein provide a clear pathway to access this compound for such research endeavors.

References

-

Methylene cyclopropyl acetic acid. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10214381, this compound. Retrieved January 13, 2026, from [Link].

- Baird, M. S., & Hussain, H. H. (2003). 2-METHYLENE-CYCLOPROPANECARBOXYLIC ACID, ETHYL ESTER. Organic Syntheses, 80, 155.

- Doyle, M. P., Forbes, D. C., & Protopopova, M. N. (1996). Rhodium(II)-Catalyzed Hydrosilylation of 1-Alkynes in the Presence of a Lewis Base. A Double Catalytic Cycle for the Stereoselective and Regioselective Formation of (E)- and (Z)-Vinylsilanes. Journal of the American Chemical Society, 118(36), 8826–8834.

-

This compound. (n.d.). In Wikidocumentaries. Retrieved January 13, 2026, from [Link]

-

Methylene cyclopropyl acetic acid. (n.d.). In Grokipedia. Retrieved January 13, 2026, from [Link]

Sources

2-Methylenecyclopropaneacetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Methylenecyclopropaneacetic Acid

This guide provides a comprehensive technical overview of this compound (MCPAA), a molecule of significant interest due to its unique structural features, potent biological activity, and utility as a synthetic intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, biochemical mechanisms, and practical applications of MCPAA, grounding all claims in authoritative scientific literature.

Introduction: A Molecule of Duality

This compound, systematically named 2-(2-methylidenecyclopropyl)acetic acid, is a fascinating organic compound that occupies a dual role in the scientific landscape.[1][2] On one hand, it is a potent natural toxin, identified as the primary toxic metabolite of Hypoglycin A, the compound responsible for the acute and often fatal "Jamaican Vomiting Sickness" resulting from the consumption of unripe ackee fruit.[2] It is also found in lychee seeds and implicated in similar outbreaks of hypoglycemic encephalopathy.[2] On the other hand, its highly strained three-membered ring and versatile carboxylic acid functionality make it a valuable building block in synthetic chemistry, offering pathways to novel molecular architectures for research and pharmaceutical development.[3] This guide will explore both facets of this remarkable molecule.

Physicochemical and Structural Characteristics

MCPAA is a small molecule characterized by a strained cyclopropane ring featuring an exocyclic methylene group and an acetic acid side chain.[4] This unique arrangement of functional groups dictates its physical properties and chemical reactivity.

Table 1: Core Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| IUPAC Name | 2-(2-methylidenecyclopropyl)acetic acid | [1] |

| CAS Number | 1073-00-3 | [1] |

| Molecular Formula | C₆H₈O₂ | |

| Molar Mass | 112.13 g/mol | |

| Appearance | Colorless to light yellow oil or solid | [4] |

| Boiling Point | 220.7 ± 9.0 °C (Predicted) | [4] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 4.54 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents such as chloroform and methanol.[3][4] | [3][4] |

| SMILES | C=C1CC1CC(=O)O | [1] |

| InChI Key | QJBXAEKEXKLLLZ-UHFFFAOYSA-N | [1][5] |

Synthesis and Spectroscopic Elucidation

While MCPAA is available from specialty chemical suppliers as an analytical standard, a detailed, peer-reviewed synthesis protocol is not readily found in the literature, likely due to its primary role as a toxicological reference standard rather than a widely used synthetic precursor. However, a plausible synthetic route can be devised based on established methods for constructing the methylenecyclopropane core.

Conceptual Synthetic Pathway

A logical approach involves the creation of the methylenecyclopropane ring followed by the introduction of the acetic acid side chain. The synthesis of the parent methylenecyclopropane structure can be achieved via an intramolecular cyclization of methallyl chloride using a strong base.[6] Further functionalization to introduce the acetic acid moiety would be the subsequent challenge.

Causality Behind Experimental Choices: The choice of an intramolecular cyclization is driven by the efficiency of forming strained three-membered rings from readily available acyclic precursors. The use of a strong, non-nucleophilic base is critical to favor the desired elimination reaction that forms the ring, rather than substitution side reactions.

Spectroscopic Characterization (Predicted)

Definitive spectral data with peak assignments for MCPAA are not widely published. However, based on its structure, the expected features of its NMR and IR spectra can be reliably predicted, which is a crucial step in verifying its synthesis and identity.

-

¹H NMR: The proton NMR spectrum is expected to be complex but informative. Key predicted signals would include:

-

A singlet or narrow multiplet for the two exocyclic methylene protons (=CH₂) in the vinyl region (~4.8-5.5 ppm).

-

Complex multiplets for the three protons on the cyclopropane ring, likely in the upfield region (~0.5-2.0 ppm), with their shifts and couplings dictated by their cis/trans relationships.

-

A multiplet for the two protons of the methylene group adjacent to the carboxyl group (-CH₂COOH) around 2.2-2.6 ppm.

-

A broad singlet for the acidic proton of the carboxylic acid (-COOH) far downfield (>10 ppm), which would be exchangeable with D₂O.[7]

-

-

¹³C NMR: The carbon NMR spectrum would be expected to show six distinct signals:

-

A signal for the quaternary cyclopropane carbon attached to the methylene group.

-

Signals for the two CH groups within the cyclopropane ring.

-

A signal for the exocyclic methylene carbon (=CH₂).

-

A signal for the methylene carbon of the acetic acid side chain (-CH₂COOH).

-

A signal for the carbonyl carbon (-COOH) in the downfield region (~170-180 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two characteristic, high-intensity absorption bands:

-

A very broad O-H stretching band for the hydrogen-bonded carboxylic acid, typically spanning from ~3300 to 2500 cm⁻¹.[8]

-

A sharp, strong C=O stretching band for the carbonyl group of the carboxylic acid, appearing around 1700-1725 cm⁻¹.[8]

-

A C=C stretching vibration for the exocyclic double bond around 1650 cm⁻¹.

-

Chemical Reactivity: A Tale of Strain and Functionality

The chemical behavior of MCPAA is governed by two primary features: the high ring strain of the methylenecyclopropane unit and the reactivity of the carboxylic acid group. The strain energy of the methylenecyclopropane core is approximately 41.0 kcal/mol, which provides a significant thermodynamic driving force for ring-opening reactions.[9]

Reactions of the Methylenecyclopropane Ring

The strained ring is susceptible to reactions that relieve this strain. These are often mediated by transition metals or proceed via radical intermediates.[9][10]

-

Ring-Opening Reactions: Under various conditions (e.g., thermal, photochemical, metal-catalyzed), the C-C bonds of the cyclopropane ring can cleave. This reactivity allows MCPAA to serve as a precursor to larger, more complex carbocyclic systems.[4][9]

-

Addition Reactions: The exocyclic double bond can undergo addition reactions typical of alkenes, though the subsequent stability of the cyclopropane ring must be considered.[3]

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, providing a handle for derivatization and bioconjugation.

-

Esterification and Amidation: The carboxyl group can be readily converted to esters or amides through reaction with alcohols or amines, respectively, typically under acidic or coupling agent-mediated conditions.[3] This is fundamental for creating prodrugs or linking the molecule to other scaffolds.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key reaction pathways for this compound.

Biochemical Mechanism of Action and Toxicology

The toxicity of MCPAA is a direct result of its interference with cellular energy metabolism, specifically fatty acid β-oxidation. This process is central to gluconeogenesis, the body's mechanism for producing glucose from non-carbohydrate sources, which is critical during periods of fasting.

-

Metabolic Activation: Following ingestion of its precursor, Hypoglycin A, the molecule undergoes deamination and oxidative decarboxylation in the liver to form MCPAA.[2] MCPAA itself is then metabolically activated by cellular enzymes (acyl-CoA synthetases) into its coenzyme A thioester, 2-methylenecyclopropylacetyl-CoA (MCPA-CoA) . This activation is an essential step for its toxic action.

-

Enzyme Inhibition: MCPA-CoA is a potent and irreversible inhibitor of several key mitochondrial acyl-CoA dehydrogenase enzymes, which are responsible for the initial steps of β-oxidation for fatty acids of various chain lengths.

-

Metabolic Cascade: The inhibition of these enzymes halts β-oxidation. This has two major downstream consequences:

-

Depletion of Acetyl-CoA: The breakdown of fatty acids is a primary source of acetyl-CoA, which is a critical allosteric activator for pyruvate carboxylase, the first enzyme in the gluconeogenesis pathway. Reduced acetyl-CoA levels inhibit gluconeogenesis.

-

Depletion of Energy Co-factors: The block in β-oxidation prevents the production of the reducing equivalents (NADH and FADH₂) that normally fuel ATP synthesis.

-

-

Clinical Outcome: The severe disruption of gluconeogenesis, coupled with ongoing glucose utilization by the body's tissues, leads to profound and often fatal hypoglycemia.

Caption: Biochemical pathway of MCPAA toxicity.

Applications in Research and Drug Development

Despite its toxicity, the unique structure of MCPAA makes it a person of interest in medicinal chemistry and organic synthesis.

-

Toxicological Research: As the active toxic metabolite, pure MCPAA serves as an essential analytical standard for food safety testing and for studying the mechanisms of hypoglycemia and fatty acid metabolism disorders.

-

Synthetic Intermediate: MCPAA has been cited as an intermediate in the preparation of novel agents for the therapy of non-insulin-dependent diabetes mellitus.[3] The rationale likely involves leveraging its unique carbon skeleton to build more complex molecules.

-

Scaffold for Drug Design: Cyclopropane rings are increasingly incorporated into drug candidates. Their rigid, three-dimensional nature can lock a molecule into a specific conformation, improving binding affinity and selectivity for a biological target. The methylenecyclopropane moiety offers a synthetically versatile starting point for exploring this chemical space.

Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following describes the enzymatic synthesis of the active metabolite, MCPA-CoA, a critical reagent for studying its mechanism of inhibition.

Protocol: In Vitro Enzymatic Synthesis of 2-Methylenecyclopropylacetyl-CoA (MCPA-CoA)

This protocol is based on established methods for the synthesis of acyl-CoA thioesters using an acyl-CoA synthetase.[11]

Objective: To enzymatically synthesize MCPA-CoA from MCPAA for use in biochemical and inhibition assays.

Materials & Reagents:

-

This compound (MCPAA)

-

Coenzyme A (CoA), trilithium salt

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Acyl-CoA Synthetase (from Pseudomonas sp. or similar)

-

1 M Potassium Phosphate Buffer (pH 7.5)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Perchloric Acid (HClO₄)

-

Potassium Carbonate (K₂CO₃)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components on ice to a final volume of 1 mL:

-

100 mM Potassium Phosphate Buffer (pH 7.5)

-

10 mM MgCl₂

-

5 mM ATP

-

1 mM CoA

-

2 mM DTT

-

1 mM this compound (MCPAA)

-

-

Pre-incubation: Mix the components gently and pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Reaction Initiation: Add 1-5 units of Acyl-CoA Synthetase to the reaction mixture. The optimal enzyme amount should be determined empirically.

-

Incubation: Incubate the reaction at 37°C. Monitor the reaction progress by taking aliquots at various time points (e.g., 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M. This will precipitate the enzyme. Incubate on ice for 10 minutes.

-

Protein Removal: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.

-

Neutralization: Neutralize the supernatant by the careful addition of 3 M K₂CO₃. The resulting potassium perchlorate precipitate can be removed by another centrifugation step. The supernatant contains the synthesized MCPA-CoA.

Self-Validation and QC:

-

The formation of MCPA-CoA can be monitored and quantified using reverse-phase HPLC, detecting the product by UV absorbance at 260 nm (characteristic of the adenine moiety of CoA).[11] The product will have a different retention time from the starting materials (CoA and ATP).

Caption: Experimental workflow for the in vitro synthesis of MCPA-CoA.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Classifications:

-

Handling: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a molecule defined by its structural strain and potent biological activity. Its role as the toxic agent in Jamaican Vomiting Sickness provides a compelling case study in metabolic disruption and highlights the importance of understanding the biochemistry of natural products. For the synthetic chemist and drug developer, its strained ring system offers a unique and reactive scaffold for the construction of novel, three-dimensionally complex molecules. A thorough understanding of its properties, reactivity, and handling is essential for any scientist working with or encountering this intriguing compound.

References

- Grokipedia. Methylene cyclopropyl acetic acid. [URL: https://vertexaisearch.cloud.google.

- CymitQuimica. CAS 1073-00-3: this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZWquQZwrNWG5-wIE62Inr6GL7cHMTUkV8RwrBguIZBwHyz70UsamlJKWWiigwLSsXf2KVBAlbtkawHlkMzMtXwaqWRyYuavvwPEfeGsXIjpHawG8QNw7marCesLR_9srxTw==]

- Wei, H. Z., Shi, M., & Wei, Y. (2023). Diverse, visible-light-induced transformations of methylenecyclopropanes (MCPs). Chemical Communications, 59(13), 1645-1663. [URL: https://doi.org/10.1039/D2CC06957A]

- Beaumier, E. P., et al. (2020). Ti-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes. Chemical Science, 11(26), 6846-6852. [URL: https://doi.org/10.1039/D0SC01998D]

- Wikipedia. Methylenecyclopropane. [URL: https://en.wikipedia.org/wiki/Methylenecyclopropane]

- PubChem. This compound (CID 10214381). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10214381]

- BenchChem. Application Notes and Protocols for the In Vitro Synthesis of Methylenecyclopropyl Acetyl-CoA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ8-no0SvzLwRAJIVpVxg5nguQXsMNtfvVMablrzn3KqJgZsp1f0PGDvUGi4XvdN2F-3WHBORk_YhPH_IjUTxpEdM0q-vr4B622lo2eUj58oIkc-lHRxTo5EBKV76BvqzCuX8Rmkf37rXn6WtD1hgYx6jedCceDTOpZCm4vsEfaf-MFxbepgx_mOMJWV0U8xTfLIWFLxrWUpA-xsVvdYzN6hxx-O_mJXh_HhGMbfRtMt6p1KgHB7Cmlw==]

- Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. [URL: https://www.docbrown.info/page06/IRspec/IRcarboxylicacids.htm]

- Wikidata. This compound (Q21099575). [URL: https://www.

- Wikipedia. Methylene cyclopropyl acetic acid. [URL: https://en.wikipedia.org/wiki/Methylene_cyclopropyl_acetic_acid]

- Doc Brown's Chemistry. 1H NMR spectrum of 2-methylpropanoic acid. [URL: https://www.docbrown.info/page06/1HNMR/1HNMRcarboxylics.htm]

- Sigma-Aldrich. (RS)-(Methylenecyclopropyl)acetic acid analytical standard. [URL: https://www.sigmaaldrich.com/US/en/product/sial/63978]

Sources

- 1. This compound | C6H8O2 | CID 10214381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Wikidata [wikidata.org]

- 6. Methylenecyclopropane - Wikipedia [en.wikipedia.org]

- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]

- 10. Ti-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01998D [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Biological Activity of 2-Methylenecyclopropaneacetic Acid

Introduction

2-Methylenecyclopropaneacetic acid (MCPA) is a potent metabolic toxin recognized for its profound hypoglycemic effects.[1][2] This guide provides an in-depth exploration of the biochemical mechanisms underpinning the biological activity of MCPA, tailored for researchers, scientists, and professionals in drug development. While the acronym MCPA is also associated with the herbicide 2-methyl-4-chlorophenoxyacetic acid, this document is exclusively focused on the cyclopropane derivative, a key player in the pathophysiology of Jamaican Vomiting Sickness and lychee-associated toxic encephalopathy.[1][3]

MCPA is the primary toxic metabolite of hypoglycin A, a substance found in high concentrations in the unripe arils of the ackee fruit (Blighia sapida).[1][2][3] It is also found in the seeds of the lychee fruit (Litchi chinensis).[1][3][4] Ingestion of these plant parts can lead to a rapid and severe decrease in blood glucose levels, which, if left untreated, can result in seizures, coma, and death.[3] Understanding the molecular basis of MCPA's activity is crucial for developing effective therapeutic interventions and for exploring its properties as a tool in metabolic research.

The Metabolic Journey and Activation of MCPA

The journey of MCPA's toxicity begins with the ingestion of its parent compound, hypoglycin A.[3] Within the body, hypoglycin A undergoes a two-step metabolic activation process to be converted into its active, toxic form. This process is a critical prerequisite for its biological activity.

First, hypoglycin A is deaminated to form α-ketomethylene-cyclopropylpropionic acid (KMCPP).[3] Subsequently, KMCPP undergoes oxidative decarboxylation to yield this compound (MCPA).[3] It is MCPA that is then further activated within the mitochondria to its coenzyme A (CoA) ester, methylenecyclopropyl acetyl-CoA (MCPA-CoA).[5] This final molecule is the primary effector of the observed toxicity.

Core Mechanism of Action: Disruption of Fatty Acid β-Oxidation

The central tenet of MCPA's biological activity is the profound disruption of mitochondrial fatty acid β-oxidation.[3][4] This metabolic pathway is essential for energy production, particularly during periods of fasting when glucose availability is limited. By inhibiting this pathway, MCPA-CoA effectively cripples the cell's ability to generate energy from fat stores.

The primary molecular targets of MCPA-CoA are several acyl-CoA dehydrogenases, enzymes critical for the breakdown of fatty acids.[4] Specifically, MCPA-CoA has been shown to irreversibly inhibit short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[1][6] This inhibition leads to an accumulation of short- and medium-chain acyl-CoA esters within the mitochondria.[7]

Sequestration of Essential Cofactors

Beyond direct enzyme inhibition, MCPA exerts its toxic effects by sequestering vital metabolic cofactors. MCPA forms non-metabolizable esters with coenzyme A (CoA) and carnitine.[3][4] This action reduces the bioavailability of these essential molecules, which are necessary for the transport and oxidation of fatty acids.[4] However, some in vivo studies suggest that CoA sequestration may be less significant than the direct inhibition of β-oxidation.[2]

The Domino Effect: Inhibition of Gluconeogenesis and Severe Hypoglycemia

The inhibition of β-oxidation by MCPA-CoA sets off a cascade of metabolic failures, culminating in severe hypoglycemia. The breakdown of fatty acids is a primary source for the production of acetyl-CoA.[6] Acetyl-CoA is not only a key substrate for the citric acid cycle but also a critical allosteric activator of pyruvate carboxylase, the first and rate-limiting enzyme in the gluconeogenic pathway.[2][6]

With the blockade of β-oxidation, the hepatic pool of acetyl-CoA is drastically depleted.[2][6][7] This lack of acetyl-CoA renders pyruvate carboxylase inactive, effectively shutting down gluconeogenesis.[2][6] During a fasting state, when liver glycogen stores are depleted, the body's inability to synthesize new glucose leads to a rapid and profound drop in blood glucose levels.[1] This is the hallmark of MCPA poisoning.[1]

Visualization of the Pathophysiological Cascade

The following diagram illustrates the sequence of events from MCPA-CoA formation to the onset of severe hypoglycemia.

Caption: Metabolic disruption cascade initiated by MCPA-CoA.

Quantitative Data on MCPA's Effects

The following table summarizes key quantitative findings from in vivo studies on the metabolic effects of MCPA and its analogue, methylenecyclopropylglycine (MCPG).

| Parameter | Organism | Treatment | Observation | Reference |

| Hepatic Acetyl-CoA | Rat | MCPA | Reduced by 84% | [2] |

| Hepatic ATP | Rat | MCPA | Depleted | [2] |

| Hepatic Pyruvate Carboxylase Flux | Rat | MCPA | Markedly reduced | [2][8] |

| Plasma β-hydroxybutyrate | Mouse | MCPG | Reduced by 48% | [2] |

| Blood Glucose | Rat | MCPG | 50% decrease after 4 hours | [9] |

Experimental Protocols

In Vitro Synthesis of Methylenecyclopropyl Acetyl-CoA (MCPA-CoA)

The study of MCPA's mechanism of action often requires the in vitro synthesis of its active form, MCPA-CoA.[5] This protocol outlines an enzymatic approach.

Principle: An acyl-CoA synthetase catalyzes the formation of a thioester bond between MCPA and coenzyme A, driven by the hydrolysis of ATP.[5]

Materials:

-

This compound (MCPA)

-

Coenzyme A (CoA), trilithium salt

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT)

-

Perchloric acid

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Reagent Preparation: Prepare stock solutions of MCPA, ATP, and CoA in sterile, nuclease-free water. Adjust pH to ~7.0 where necessary.[5]

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MCPA, ATP, and CoA to their final desired concentrations.

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes.[5]

-

Initiation: Add the acyl-CoA synthetase to the reaction mixture to initiate the synthesis.[5]

-

Incubation: Incubate at 37°C. Monitor reaction progress by taking aliquots at various time points (e.g., 30, 60, 120 minutes).[5]

-

Termination: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M and incubating on ice for 10 minutes.[5]

-

Protein Removal & Neutralization:

Analysis: The formation of MCPA-CoA can be quantified using reverse-phase HPLC, monitoring absorbance at 260 nm.[5]

Workflow for In Vitro Synthesis and Analysis

Caption: Workflow for the in vitro synthesis of MCPA-CoA.

Therapeutic Implications and Future Directions

The potent and specific mechanism of action of this compound makes it a valuable tool for studying fatty acid metabolism and gluconeogenesis. Research into its inhibitory effects can provide insights into metabolic disorders characterized by defects in β-oxidation.

From a therapeutic standpoint, understanding the pathophysiology of MCPA intoxication is paramount for the development of effective treatments. Current management focuses on supportive care and intravenous glucose administration to counteract the severe hypoglycemia. Further research could explore the potential of carnitine supplementation to mitigate the sequestration of this vital cofactor, although its efficacy remains to be conclusively demonstrated.[7] The development of specific inhibitors of the enzymes responsible for MCPA's metabolic activation could also represent a novel therapeutic strategy.

Conclusion

This compound is a powerful metabolic toxin that induces severe hypoglycemia through a well-defined mechanism. Its active metabolite, MCPA-CoA, irreversibly inhibits key enzymes in the fatty acid β-oxidation pathway, leading to a depletion of acetyl-CoA and a subsequent shutdown of gluconeogenesis. This in-depth understanding of its biological activity is essential for the clinical management of poisonings and provides a valuable molecular probe for researchers investigating cellular energy metabolism. Continued investigation into the nuances of its interactions with mitochondrial enzymes will undoubtedly yield further insights into both toxicology and fundamental metabolic regulation.

References

-

MCPA - Wikipedia. Available at: [Link]

-

Toxicity and distribution of 2-methyl-4- chlorophenoxy acetic acid (mcpa) in developing chick embryos. Available at: [Link]

-

This compound | C6H8O2 | CID 10214381 - PubChem. Available at: [Link]

-

Methylene cyclopropyl acetic acid - Grokipedia. Available at: [Link]

-

This compound - Wikidocumentaries. Available at: [Link]

-

In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC - NIH. Available at: [Link]

-

Methylene cyclopropyl acetic acid - Wikipedia. Available at: [Link]

-

Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PMC. Available at: [Link]

-

Metabolic effects of hypoglycin and methylenecyclopropaneacetic acid - PubMed. Available at: [Link]

-

Acetic acid, methoxy-: Human health tier II assessment. Available at: [Link]

-

Carnitine Effects on Coenzyme A Profiles in Rat Liver With Hypoglycin Inhibition of Multiple Dehydrogenases - PubMed. Available at: [Link]

- Method for preparing 2-methylcyclopropyl carboxylic acid - Google Patents.

-

In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed. Available at: [Link]

-

Methylenecyclopropaneacetic acid, a metabolite of hypoglycin - PubMed. Available at: [Link]

-

This compound - Wikidata. Available at: [Link]

-

Carnitine palmitoyltransferase 2 and carnitine/acylcarnitine translocase are involved in the mitochondrial synthesis and export of acylcarnitines - PubMed. Available at: [Link]

-

Malony-CoA inhibits the S113L variant of carnitine-palmitoyltransferase II - PubMed. Available at: [Link]

-

Release of Hypoglycin A from Hypoglycin B and Decrease of Hypoglycin A and Methylene Cyclopropyl Glycine Concentrations in Ruminal Fluid Batch Cultures - MDPI. Available at: [Link]

-

Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf. Available at: [Link]

-

Bioactive compound and their biological activity - ResearchGate. Available at: [Link]

-

(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]

- 4. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carnitine effects on coenzyme A profiles in rat liver with hypoglycin inhibition of multiple dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Methylenecyclopropaneacetic Acid

Foreword

This technical guide is intended for researchers, scientists, and drug development professionals investigating the intricate biochemical pathways affected by 2-Methylenecyclopropaneacetic acid (2-MCPA). As a potent hypoglycemic agent and a key player in the toxic mechanism of hypoglycin A, a thorough understanding of 2-MCPA's mechanism of action is crucial for metabolic research and toxicology studies. This document provides a comprehensive overview of its core mechanisms, supported by detailed experimental protocols and data interpretation, to empower your research endeavors.

Introduction: The Significance of this compound

This compound (2-MCPA) is a toxic metabolite derived from hypoglycin A, a naturally occurring amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1][2] Ingestion of these plant materials can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia.[3] The primary causative agent of this hypoglycemia is 2-MCPA.[4]

The scientific interest in 2-MCPA stems from its highly specific and potent disruption of mitochondrial fatty acid β-oxidation. This property makes it a valuable molecular tool for probing the intricacies of energy metabolism. Understanding the precise molecular targets and the downstream consequences of 2-MCPA action provides critical insights into metabolic regulation and the pathophysiology of metabolic disorders.

This guide will dissect the metabolic activation of 2-MCPA and its multifaceted inhibitory actions on key enzymatic pathways, providing both the theoretical framework and the practical methodologies to investigate its effects.

The Core Mechanism: A Cascade of Metabolic Disruption

The toxicity of 2-MCPA is not direct but arises from its metabolic activation to a highly reactive thioester, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA).[1] This conversion is a critical first step in its mechanism of action.

Metabolic Activation of the Protoxin

The journey from the benign precursor, hypoglycin A, to the potent inhibitor, MCPA-CoA, involves a two-step enzymatic conversion primarily in the liver:

-

Transamination: Hypoglycin A undergoes transamination to form α-keto-β-methylenecyclopropylpropionic acid (KMCP).[4]

-

Oxidative Decarboxylation: KMCP is then oxidatively decarboxylated to yield the ultimate toxic metabolite, MCPA-CoA.[1][4]

This metabolic activation is a classic example of "lethal synthesis," where the cell's own enzymatic machinery converts a non-toxic compound into a potent inhibitor.

Suicide Inhibition of Acyl-CoA Dehydrogenases

The primary molecular target of MCPA-CoA is a class of mitochondrial enzymes known as acyl-CoA dehydrogenases (ACADs), which are critical for the β-oxidation of fatty acids.[1] MCPA-CoA acts as a "suicide substrate," meaning it is processed by the enzyme's catalytic machinery, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme.[1]

MCPA-CoA exhibits specificity for different ACADs:

-

Severe Inhibition: Short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) are severely and irreversibly inactivated.[1]

-

Mild Inhibition: 2-methyl-branched chain acyl-CoA dehydrogenase is only slowly and mildly inactivated.[1]

-

No Significant Inhibition: Long-chain acyl-CoA dehydrogenase (LCAD) is not significantly affected.[1]

This irreversible inhibition of SCAD and MCAD is the central event in 2-MCPA toxicity. The covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor leads to the "bleaching" of its characteristic absorbance spectrum, a phenomenon that can be exploited experimentally to quantify enzyme inactivation.[3]

Sequestration of Essential Cofactors: Coenzyme A and Carnitine

Beyond direct enzyme inhibition, 2-MCPA disrupts fatty acid metabolism by sequestering the essential cofactors, coenzyme A (CoA) and carnitine.[4] MCPA forms non-metabolizable esters with both CoA and carnitine, leading to a decrease in their free, usable pools within the cell.[4][5] This depletion of essential cofactors further exacerbates the block in β-oxidation and other CoA-dependent metabolic pathways.[5]

The concept of CoA sequestration as a mechanism of toxicity is also observed with other xenobiotic carboxylic acids and in certain inherited metabolic disorders.[6][7]

Downstream Metabolic Consequences

The inhibition of fatty acid β-oxidation and sequestration of cofactors by 2-MCPA triggers a cascade of deleterious downstream effects:

-

Impaired Gluconeogenesis: Fatty acid oxidation is a primary source of ATP and acetyl-CoA, which are essential for gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). The block in β-oxidation leads to a depletion of hepatic ATP and acetyl-CoA, thereby inhibiting gluconeogenesis and causing profound hypoglycemia.[8][9][10] This hypoglycemia is a hallmark of 2-MCPA toxicity and occurs without a significant change in insulin levels.[3][11]

-

Accumulation of Fatty Acids: The inability to metabolize fatty acids leads to their accumulation in the liver and other tissues, contributing to cellular toxicity.[1]

-

Depletion of Energy Stores: The reduction in ATP production from fatty acid oxidation compromises the overall energy status of the cell.[8][9]

Experimental Protocols for Elucidating the Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the mechanism of action of 2-MCPA. The following protocols provide a robust framework for such investigations.

In Vitro Synthesis of (methylenecyclopropyl)acetyl-CoA (MCPA-CoA)

The availability of pure MCPA-CoA is a prerequisite for in vitro studies. An enzymatic synthesis approach is often preferred for its specificity.

Principle: Acyl-CoA synthetase catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of 2-MCPA and the thiol group of coenzyme A.[12]

Materials:

-

This compound (2-MCPA)

-

Coenzyme A, trilithium salt

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Acyl-CoA Synthetase (from Pseudomonas sp. or other suitable source)

-

1 M Potassium Phosphate Buffer (pH 7.5)

-

1 M MgCl₂

-

1 M Dithiothreitol (DTT)

-

Perchloric acid

-

3 M K₂CO₃

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:

-

Potassium Phosphate Buffer (to a final concentration of 100 mM)

-

MgCl₂ (to a final concentration of 10 mM)

-

DTT (to a final concentration of 2 mM)

-

ATP (to a final concentration of 10 mM)

-

Coenzyme A (to a final concentration of 5 mM)

-

2-MCPA (to a final concentration of 2 mM)

-

-

Pre-incubation: Gently mix and pre-incubate the reaction mixture at 37°C for 5 minutes.[12]

-

Initiation of Reaction: Add Acyl-CoA Synthetase (1-5 units per mL of reaction volume).[12]

-

Incubation: Incubate at 37°C. Monitor the reaction progress by taking aliquots at various time points (e.g., 30, 60, 90, 120 minutes).[12]

-

Termination of Reaction: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M and incubate on ice for 10 minutes.[12]

-

Neutralization and Protein Removal: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize with 3 M K₂CO₃. Centrifuge again to remove the precipitated potassium perchlorate. The supernatant contains the synthesized MCPA-CoA.[12]

-

Quantification and Purification: The concentration of MCPA-CoA can be determined using HPLC with UV detection at 260 nm. For highly pure MCPA-CoA, preparative HPLC is recommended.[12]

Spectrophotometric Titration of Acyl-CoA Dehydrogenase Inhibition

This assay provides a direct and quantitative measure of the irreversible inactivation of ACADs by MCPA-CoA.

Principle: The inactivation of the ACAD enzyme by MCPA-CoA results in the formation of a covalent adduct with the FAD cofactor, leading to a decrease ("bleaching") in its absorbance at approximately 450 nm. By titrating the enzyme with MCPA-CoA and monitoring this absorbance change, the stoichiometry of inhibition can be determined.[3]

Materials:

-

Purified SCAD or MCAD enzyme

-

Synthesized MCPA-CoA

-

50 mM Potassium Phosphate Buffer, pH 7.6

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Enzyme Preparation: Prepare a solution of the purified ACAD enzyme (e.g., 10-15 µM) in the phosphate buffer.[3]

-

Baseline Spectrum: Record the initial absorbance spectrum of the enzyme solution from 300 nm to 600 nm at 25°C. Note the absorbance maximum around 450 nm.[3]

-

Titration: Make sequential, small-volume additions of a stock solution of MCPA-CoA (e.g., 100-200 µM) to the enzyme in the cuvette. After each addition, gently mix and allow the reaction to reach completion (i.e., no further change in absorbance at 450 nm) before recording the spectrum.[3]

-

Data Analysis: Correct the absorbance readings for dilution. Plot the corrected absorbance at ~450 nm against the molar ratio of [MCPA-CoA]/[Enzyme]. The endpoint of the titration is where the absorbance plateaus, and the stoichiometry of inactivation is the molar ratio at this equivalence point.[3]

Expected Outcome: A titration curve showing a linear decrease in absorbance followed by a plateau. A stoichiometry of approximately 1:1 indicates that one molecule of MCPA-CoA is required to inactivate one enzyme active site.[3]

| Parameter | Typical Value | Interpretation |

| Initial A₄₅₀ | ~0.1-0.2 (for 10-15 µM enzyme) | Represents the fully active, oxidized flavoenzyme. |

| Final A₄₅₀ | ~20% of initial value | Represents ~80% bleaching of the flavin signal upon inactivation.[3] |

| Stoichiometry | ~1.05 : 1 (Inhibitor:Enzyme) | Indicates a 1:1 binding and inactivation mechanism.[3] |

In Vivo Assessment of Hepatic Gluconeogenesis and Fatty Acid Oxidation

Rodent models are invaluable for studying the systemic effects of 2-MCPA.

Principle: Conscious, catheterized rodents are infused with 2-MCPA, and stable isotope tracers are used to measure the rates of hepatic gluconeogenesis and ketogenesis.[10]

Materials:

-

This compound (2-MCPA)

-

Surgical instruments for catheter implantation

-

Stable isotope tracers (e.g., [3,4-¹³C₂]glucose, [U-¹³C₆]lactate)

-

Anesthesia (e.g., pentobarbital)

-

Liquid nitrogen for freeze-clamping tissues

-

LC-MS/MS for metabolite analysis

Procedure:

-

Animal Preparation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) of rats or mice. Allow for a recovery period.[10]

-

Fasting: Fast the animals overnight (18-20 hours) to induce a gluconeogenic state.[10]

-

Infusion Protocol:

-

Blood Sampling: Collect blood samples at regular intervals to measure plasma glucose, hormone levels, and tracer enrichment.[10]

-

Tissue Collection: At the end of the experiment (e.g., 2 hours), anesthetize the animal and immediately freeze-clamp the liver in liquid nitrogen for subsequent analysis of acyl-CoA and ATP content.[10]

-

Metabolite Analysis: Analyze plasma and liver tissue samples using LC-MS/MS to determine the concentrations of acyl-CoAs, acetyl-CoA, ATP, and the isotopic enrichment of glucose and ketone bodies.[10]

Data Analysis:

-

Calculate the rate of endogenous glucose production (a measure of hepatic gluconeogenesis) using tracer dilution equations.

-

Quantify the concentrations of hepatic acyl-CoAs to identify the specific points of inhibition in the β-oxidation pathway.[10]

Expected Results:

| Parameter | Control Group | 2-MCPA Treated Group |

| Endogenous Glucose Production | Stable | Rapidly and significantly decreased[10] |

| Hepatic Acetyl-CoA | Normal | Significantly depleted (e.g., by 84%)[10] |

| Hepatic Butyryl-CoA | Low | Markedly increased[10] |

| Hepatic ATP | Normal | Depleted[10] |

Conclusion and Future Directions

The mechanism of action of this compound is a well-defined example of targeted metabolic disruption. Its primary action as a suicide inhibitor of short- and medium-chain acyl-CoA dehydrogenases, coupled with the sequestration of essential cofactors, leads to a profound inhibition of fatty acid β-oxidation and a subsequent life-threatening hypoglycemia.

The experimental protocols outlined in this guide provide a robust framework for investigating the multifaceted effects of 2-MCPA. For researchers in drug development, a thorough understanding of these mechanisms is crucial for identifying potential off-target effects of novel therapeutics that may interact with fatty acid metabolism. Furthermore, the use of 2-MCPA as a research tool will continue to be invaluable for dissecting the complex regulation of mitochondrial energy metabolism.

Future research may focus on developing specific antidotes to 2-MCPA poisoning, potentially by targeting the regeneration of free CoA and carnitine pools or by developing strategies to reactivate the inhibited acyl-CoA dehydrogenases. Additionally, further investigation into the precise structural interactions between MCPA-CoA and the active sites of the target enzymes could inform the design of novel inhibitors for therapeutic purposes in other metabolic diseases.

References

-

Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem. Available from: [Link]

-

Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed. Available from: [Link]

-

Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy - Frontiers. Available from: [Link]

-

Hypoglycin A - Wikiwand. Available from: [Link]

-

Detection of hypoglycin A and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed. Available from: [Link]

-

Methylene cyclopropyl acetic acid - Wikipedia. Available from: [Link]

-

In Vitro Production of Coenzyme A Using Thermophilic Enzymes - PMC - PubMed Central. Available from: [Link]

-

Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - MDPI. Available from: [Link]

-

Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC - NIH. Available from: [Link]

-

Development and validation of a kinetic-spectrophotometric method for the trace determination of 2-methyl-4-chlorophenoxyacetic acid in baby teas and baby food samples using solid phase extraction followed by high-performance liquid chromatography - ResearchGate. Available from: [Link]

-

In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC - NIH. Available from: [Link]

-

Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - NIH. Available from: [Link]

-

Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. Available from: [Link]

-

Methods for measuring CoA and CoA derivatives in biological samples - PubMed. Available from: [Link]

-

Distinctive effects of glucagon on gluconeogenesis and ketogenesis in hepatocytes isolated from normal and biotin-deficient rats - PMC - NIH. Available from: [Link]

-

In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC - NIH. Available from: [Link]

-

Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - ResearchGate. Available from: [Link]

-

Changes in coenzyme A and carnitine concentrations in superovulated rats - PubMed. Available from: [Link]

-

Carnitine Effects on Coenzyme A Profiles in Rat Liver With Hypoglycin Inhibition of Multiple Dehydrogenases - PubMed. Available from: [Link]

-

Effects of fasting and glucocorticoids on hepatic gluconeogenesis assessed using two independent methods in vivo - PubMed. Available from: [Link]

-

Overview of coenzyme A metabolism and its role in cellular toxicity - PubMed - NIH. Available from: [Link]

-

Oxidative phosphorylation and fatty acid oxidation in slow-aging mice - PubMed Central. Available from: [Link]

-

Adverse effects of herbicide MCPA on dogs in a 90 day toxicological study - PubMed. Available from: [Link]

-

2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer's Disease Therapy - Frontiers. Available from: [Link]

-

In vitro enzyme catalytic synthesis of propionyl-CoA. Available from: [Link]

Sources

- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Glucagon’s effect on liver protein metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnitine effects on coenzyme A profiles in rat liver with hypoglycin inhibition of multiple dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload | PLOS Computational Biology [journals.plos.org]

- 10. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Dual Nature of a Plant-Derived Toxin: A Technical Guide to the Natural Precursors of 2-Methylenecyclopropaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Methylenecyclopropaneacetic acid (MCPA) is a potent metabolic toxin responsible for the potentially fatal condition known as Jamaican Vomiting Sickness. Intriguingly, MCPA itself is not found in nature. Instead, it is the metabolic product of two naturally occurring amino acid precursors: hypoglycin A and its lower homologue, methylenecyclopropylglycine (MCPG). These precursors are primarily found in the fruits of plants belonging to the Sapindaceae family, most notably the unripe ackee fruit (Blighia sapida) and the seeds of the lychee (Litchi chinensis). This technical guide provides an in-depth exploration of the natural sources of these precursors, their biosynthesis, and the metabolic activation that leads to the formation of the toxic agent, MCPA. We will delve into the mechanism of MCPA's toxicity, detailing its profound impact on fatty acid metabolism and gluconeogenesis. Furthermore, this guide will furnish researchers with detailed protocols for the extraction, isolation, and analytical quantification of hypoglycin A and MCPG from their natural sources. Beyond their toxicity, we will also explore the utility of these molecules as research tools for investigating metabolic pathways, offering a comprehensive perspective on these fascinating and dangerous natural products.

Introduction: The Hidden Toxicity Within Edible Fruits

The Sapindaceae family of flowering plants, which includes the familiar lychee, longan, and rambutan, also harbors a dark secret within some of its members: the presence of non-proteinogenic amino acids that are precursors to a potent metabolic toxin. The consumption of unripe ackee fruit, a key ingredient in Jamaican cuisine, has been linked to a severe illness characterized by hypoglycemia, vomiting, and in extreme cases, death.[1] Similarly, outbreaks of a mysterious neurological illness in children in India and Vietnam have been associated with the consumption of large quantities of lychee fruit, particularly by undernourished individuals.[2] The culprit behind these poisonings is this compound (MCPA), a molecule that wreaks havoc on the body's energy metabolism. However, the story of MCPA begins not with the molecule itself, but with its naturally occurring precursors, hypoglycin A and methylenecyclopropylglycine (MCPG).

This guide will serve as a comprehensive technical resource for researchers, scientists, and professionals in drug development who are interested in the natural sources, metabolism, and analysis of the precursors to MCPA. Understanding the journey from a seemingly innocuous amino acid in a fruit to a potent toxin in the human body is not only crucial for public health and food safety but also offers unique opportunities for metabolic research.

Natural Sources and Biosynthesis of MCPA Precursors

The primary natural sources of hypoglycin A and MCPG are plants belonging to the Sapindaceae family.

Blighia sapida (Ackee)

The unripe fruit of the ackee tree is the most notorious source of hypoglycin A. The concentration of this toxin is highest in the aril and seeds of the unripe fruit and decreases significantly as the fruit ripens and opens naturally on the tree.[1]

Litchi chinensis (Lychee)

Lychee seeds are a significant source of both hypoglycin A and MCPG.[2] While the pulp of the ripe fruit is generally considered safe for consumption in moderation, the seeds contain clinically relevant concentrations of these toxins.

Biosynthesis of Hypoglycin A and MCPG

The precise biosynthetic pathways of hypoglycin A and MCPG in Sapindaceae plants are not yet fully elucidated. However, it is understood that they are secondary metabolites. The formation of the characteristic methylenecyclopropane group is a key and unusual enzymatic step. Research in this area is ongoing, with a focus on identifying the specific enzymes and genes responsible for their synthesis. Understanding this pathway could open avenues for controlling the production of these toxins in cultivated plants.

The Metabolic Transformation: From Precursor to Toxin

The toxicity of hypoglycin A and MCPG is a direct result of their metabolic activation in the liver. Upon ingestion, these amino acids are converted into their toxic counterparts.

The metabolic activation of hypoglycin A to MCPA is a two-step process:

-

Transamination: Hypoglycin A is first converted to α-keto-β-methylenecyclopropylpropionic acid by a transaminase enzyme.

-

Oxidative Decarboxylation: This intermediate is then oxidatively decarboxylated to form this compound (MCPA).

A similar pathway is presumed for the conversion of MCPG to its corresponding toxic metabolite.

Caption: Metabolic activation of Hypoglycin A to the toxic MCPA.

Mechanism of Toxicity: A Wrench in the Metabolic Machinery

MCPA exerts its toxic effects by potently and irreversibly inhibiting key enzymes involved in fatty acid metabolism and gluconeogenesis. The primary molecular target is a class of enzymes called acyl-CoA dehydrogenases, which are crucial for the β-oxidation of fatty acids.

By forming a stable covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, MCPA effectively shuts down the breakdown of fatty acids for energy production. This leads to a cascade of metabolic derangements:

-

Depletion of Acetyl-CoA: The inhibition of β-oxidation leads to a severe depletion of acetyl-CoA, a central molecule in energy metabolism.

-

Impaired Gluconeogenesis: Acetyl-CoA is an essential allosteric activator of pyruvate carboxylase, the first committed step of gluconeogenesis. The lack of acetyl-CoA cripples the liver's ability to produce glucose from non-carbohydrate sources.

-

Hypoglycemia: The combination of blocked fatty acid oxidation and impaired gluconeogenesis results in a profound and often fatal hypoglycemia, as the body's glucose reserves are rapidly depleted.

Sources

spectroscopic data of 2-Methylenecyclopropaneacetic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylenecyclopropaneacetic Acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (MCPA), a molecule of significant biochemical interest as a toxic metabolite of hypoglycin A.[1][2] For researchers in medicinal chemistry, toxicology, and drug development, unequivocal structural confirmation is paramount. This document outlines the theoretical and practical aspects of characterizing MCPA using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles, this guide serves as an authoritative reference for the identification and structural elucidation of this unique cyclopropane derivative. Each section details the causality behind experimental choices, provides self-validating protocols, and presents data in a clear, structured format for ease of interpretation.

Introduction to this compound

This compound, also known as methylenecyclopropylacetic acid (MCPA), is an organic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][3] Its structure is characterized by a strained cyclopropane ring containing an exocyclic methylene group and an acetic acid side chain.[1] This molecule is chiral and typically exists as a racemic mixture.[1]

MCPA is not merely a synthetic curiosity; it is the key toxic metabolite responsible for the clinical symptoms of Jamaican Vomiting Sickness, which results from the ingestion of unripe ackee fruit containing its precursor, hypoglycin A.[1][2] The conversion of hypoglycin A to MCPA in the liver leads to the potent inhibition of mitochondrial β-oxidation, causing severe hypoglycemia and other life-threatening metabolic disruptions.[1][2] Accurate spectroscopic identification of MCPA is therefore critical for both clinical diagnostics and toxicological research.

Chemical Structure and Properties:

-

IUPAC Name: 2-(2-methylidenecyclopropyl)acetic acid[3]

-

CAS Number: 1073-00-3[3]

-

Molecular Formula: C₆H₈O₂[3]

-

Monoisotopic Mass: 112.052429494 Da[3]

-

Appearance: Colorless to light yellow oil or solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its unique structural features.

Theoretical Principles and Experimental Rationale

The choice of experiment is dictated by the need to resolve all unique proton and carbon environments. A standard analysis in a deuterated solvent like chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm) provides a clean spectral window. The high magnetic field of modern NMR spectrometers (e.g., 400 MHz or higher) is crucial for resolving the complex spin-spin coupling observed in the cyclopropyl and adjacent methylene protons.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is predicted to show five distinct signals, reflecting the five non-equivalent proton environments in the molecule.

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Hₐ | 10.0 - 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| Hₑ | 5.35 | Singlet | 1H | Vinylic (=CH₂) |

| Hₑ' | 5.20 | Singlet | 1H | Vinylic (=CH₂) |

| Hₓ | 2.40 | Doublet of Doublets | 2H | Methylene (-CH₂-COOH) |

| Hₘ | 1.65 | Multiplet | 1H | Cyclopropyl Methine (-CH-) |

| Hₙ | 1.30 | Multiplet | 1H | Cyclopropyl Methylene (-CH₂-) |

| Hₙ' | 0.85 | Multiplet | 1H | Cyclopropyl Methylene (-CH₂-) |

Interpretation:

-

Carboxylic Acid Proton (Hₐ): The highly deshielded signal above 10 ppm is characteristic of a carboxylic acid proton due to the strong electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding. Its broadness is a result of chemical exchange.

-

Vinylic Protons (Hₑ, Hₑ'): The two protons of the exocyclic methylene group are diastereotopic and are expected to appear as two distinct singlets or very closely coupled doublets (geminal coupling) in the vinylic region (~5.2-5.4 ppm). Their chemical shift is dictated by their sp² hybridization.

-

Methylene Protons (Hₓ): These protons are adjacent to both the chiral center (Hₘ) and the carbonyl group. They are diastereotopic and will appear as a complex multiplet, likely a doublet of doublets, due to coupling with the methine proton Hₘ. The electron-withdrawing carbonyl group shifts this signal downfield to ~2.40 ppm.

-

Cyclopropyl Protons (Hₘ, Hₙ, Hₙ'): The protons on the strained cyclopropane ring exhibit complex splitting patterns and appear in the shielded upfield region (0.8-1.7 ppm). The methine proton (Hₘ) is coupled to the adjacent methylene protons (Hₓ) and the two other cyclopropyl protons (Hₙ, Hₙ'), resulting in a complex multiplet. The two methylene protons on the cyclopropane ring (Hₙ, Hₙ') are diastereotopic and will show distinct signals with complex geminal and vicinal coupling.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments.

| Predicted δ (ppm) | Assignment |

| 178.0 | Carboxylic Acid Carbonyl (C=O) |

| 139.5 | Quaternary Olefinic Carbon (=C<) |

| 105.0 | Methylene Olefinic Carbon (=CH₂) |

| 38.5 | Methylene Carbon (-CH₂-COOH) |

| 20.0 | Methine Carbon (Cyclopropyl CH) |

| 15.5 | Methylene Carbon (Cyclopropyl CH₂) |

Interpretation:

-

Carbonyl Carbon: The signal at ~178.0 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

Olefinic Carbons: The sp²-hybridized carbons of the exocyclic double bond appear at ~139.5 ppm (quaternary) and ~105.0 ppm (methylene).

-